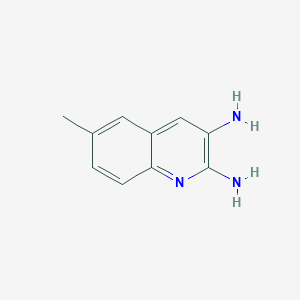

2,3-Diamino-6-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6-methylquinoline-2,3-diamine |

InChI |

InChI=1S/C10H11N3/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,11H2,1H3,(H2,12,13) |

InChI Key |

VGEYSPODTJNKAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diamino 6 Methylquinoline and Its Advanced Precursors

Conventional Synthetic Routes to 2,3-Diamino-6-methylquinoline

Traditional methods for the synthesis of the quinoline (B57606) core, which can be adapted for this compound, primarily involve cyclization reactions that build the heterocyclic ring system from aromatic amine precursors.

Classical Annulation Reactions

The Skraup-Doebner-Miller reaction and its variations represent a cornerstone in quinoline synthesis. iipseries.orgnih.gov The classic Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to form a quinoline. iipseries.orgwikipedia.org The Doebner-von Miller reaction is a more general version that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgnih.gov

For the synthesis of a 6-methylquinoline (B44275) derivative, a plausible starting material would be p-toluidine (B81030). The reaction with an α,β-unsaturated carbonyl compound under acidic conditions would lead to the formation of the 6-methylquinoline skeleton. To introduce the 2,3-diamino functionality, a common strategy involves the use of a precursor with these groups already present or in a masked form, such as a dinitro or amino-nitro substituted aniline (B41778). However, the direct application of the Skraup-Doebner-Miller reaction to synthesize 2,3-diaminoquinolines is not straightforward due to the potential for the amino groups to react under the harsh acidic conditions. A more likely approach involves the synthesis of a nitro-substituted 6-methylquinoline, followed by reduction. For instance, the Doebner-Miller reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) has been used to synthesize 2-methyl-6-nitroquinoline (B57331). nih.gov

A general representation of the Doebner-Miller reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 4-Nitroaniline | Crotonaldehyde | Conc. HCl | 2-Methyl-6-nitroquinoline | nih.gov |

The Friedländer synthesis is another powerful method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. acs.orgorganic-chemistry.org This method is particularly versatile for producing polysubstituted quinolines. nih.govresearchgate.net

A potential route to this compound via a Friedländer approach would involve a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative. A significant challenge is the limited availability of 2-aminobenzaldehyde derivatives. nih.gov To circumvent this, a modified approach involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, followed by the Friedländer condensation in a domino reaction sequence. nih.gov For example, the reduction of a 2-nitrobenzaldehyde (B1664092) with iron in acetic acid in the presence of an active methylene (B1212753) compound can yield substituted quinolines. nih.gov

The general mechanism of the Friedländer synthesis can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. acs.org

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzaldehyde | Ketone | Acid or Base | Substituted Quinoline | acs.org |

| 2-Nitrobenzaldehyde | Active Methylene Compound | Fe/AcOH | Substituted Quinoline | nih.gov |

This table illustrates the general Friedländer approach, as specific examples for this compound are not detailed in the available literature.

Reductive Amination Strategies for Diamines

A key strategy for the synthesis of this compound involves the reduction of a corresponding nitro-substituted precursor. This approach typically begins with the synthesis of a 6-methylquinoline ring bearing nitro groups at the 2- and 3-positions, or an amino group at one position and a nitro group at the other. The subsequent reduction of the nitro group(s) to amino groups yields the desired diamino product.

A plausible precursor for this strategy is 6-methyl-2-amino-3-nitroquinoline. The synthesis of such precursors can be achieved through nitration of the corresponding 2-amino-6-methylquinoline. The reduction of the nitro group can be accomplished using various reducing agents. Catalytic hydrogenation is a common and effective method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas. nih.gov This method is generally clean and efficient.

Alternative reducing agents for nitro groups include metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. These classical methods are robust and widely used.

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| Aromatic Nitro Compound | H2 / Pd/C | Aromatic Amine | nih.gov |

| Aromatic Nitro Compound | Fe / Acetic Acid | Aromatic Amine | nih.gov |

| 2-Amino-3-nitropyridine (B1266227) | Catalytic Hydrogenation | 2,3-Diaminopyridine | google.com |

This table provides examples of reduction methods for nitro groups to amines, which is a key step in a likely synthetic route to this compound.

Contemporary and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and atom-economical methods. These principles are being applied to the synthesis of quinolines, including approaches that are catalyst-mediated and avoid the use of toxic metals.

Catalyst-Mediated Synthesis (e.g., Metal-Free, Organocatalysis)

In recent years, there has been a significant shift towards the use of metal-free catalytic systems for quinoline synthesis. nih.govfigshare.com These methods often offer milder reaction conditions and avoid the environmental and economic issues associated with metal catalysts.

One such approach involves the oxidative cycloisomerization of o-cinnamylanilines, mediated by a base like potassium tert-butoxide (KOtBu) with dimethyl sulfoxide (B87167) (DMSO) as the oxidant, to produce polysubstituted quinolines. organic-chemistry.org This transition-metal-free method demonstrates broad substrate scope and provides good to excellent yields. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool in the synthesis of heterocyclic compounds, including quinolines. nih.gov Chiral organocatalysts can be employed to achieve enantioselective synthesis of quinoline derivatives. For instance, Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been reported as a promising metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines, showcasing high efficiency and recyclability. nih.gov

While specific applications of these contemporary methods for the direct synthesis of this compound are not yet widely reported, the principles and methodologies offer promising avenues for future research and development of greener synthetic routes to this and related compounds.

| Reaction Type | Catalyst/Mediator | Key Features | Reference |

| Oxidative Cycloisomerization of o-cinnamylanilines | KOtBu / DMSO | Metal-free, broad substrate scope | organic-chemistry.org |

| Friedländer Synthesis | Brønsted acid functionalized g-C3N4 | Metal-free, heterogeneous, recyclable | nih.gov |

This table highlights contemporary catalytic approaches for quinoline synthesis that could potentially be adapted for the target molecule.

Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound (US) have become powerful tools in organic synthesis, offering significant advantages over conventional heating methods. nih.govresearchgate.net These techniques are noted for accelerating reaction times, increasing product yields, and often leading to cleaner reaction profiles with fewer side products. mdpi.comfrontiersin.org

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of various quinoline derivatives. nih.gov The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes. mdpi.com For instance, the synthesis of quinoline-fused 1,4-benzodiazepines from 3-bromomethyl-2-chloro-quinolines demonstrated significantly higher yields (92–97%) in a microwave reactor compared to conventional heating (62–65%). nih.gov Similarly, the preparation of functionalized quinolin-4-ylmethoxychromen-4-ones using YbCl₃ as a catalyst under microwave conditions was achieved in excellent yields (80–95%) within just 4 minutes, a substantial improvement over the 60 minutes required with conventional heating. nih.gov

Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which enhances mass transfer and reaction rates. nih.govresearchgate.net This method has been employed in the four-component condensation reaction to produce hexahydroquinoline derivatives using Fe3O4@SiO2–SO3H nanoparticles as a catalyst. The application of ultrasonic irradiation reduced reaction times to a mere 5-10 minutes while achieving high yields of 85–96%. nih.gov

The table below summarizes representative examples of these assisted synthetic methods for related heterocyclic compounds.

| Method | Reactants/Precursors | Catalyst/Conditions | Product Type | Yield | Time | Reference |

| Microwave | 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Solvent-free, reagent-free | 6-substituted quinazolino[4,3-b]quinazolin-8-ones | High | Short | frontiersin.org |

| Microwave | 4-hydroxychromen-2-one, 4-chloroquinoline (B167314) derivatives | YbCl₃, Solvent-free | quinolin-4-ylmethoxychromen-4-ones | 80-95% | 4 min | nih.gov |

| Ultrasound | Aromatic aldehydes, cyclohexanone, malononitrile, ammonium (B1175870) acetate | Fe₃O₄@SiO₂–SO₃H nanoparticles, Ethanol | hexahydro-4-phenylquinoline-3-carbonitriles | 85-96% | 5-10 min | nih.gov |

Solvent-Free and Environmentally Benign Reaction Conditions

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. rsc.orgresearchgate.net Solvent-free, or solid-state, reactions offer numerous advantages, including operational simplicity, reduced environmental impact, and often improved yields and reaction rates. rsc.orgnottingham.ac.uk

The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions. For example, a rapid, one-pot method for preparing polyheterocyclic compounds, specifically 6-substituted quinazolino[4,3-b]quinazolin-8-ones, involves the microwave-assisted fusion of reactants in the absence of any solvent or catalyst. frontiersin.org This approach is characterized by clean reaction profiles, short reaction times, and high yields. Another example is the efficient synthesis of pillar biu.ac.ilarenes through the solid-state condensation of 1,4-dialkoxybenzene and paraformaldehyde by grinding with a catalytic amount of H₂SO₄, completely avoiding the use of organic solvents for both the reaction and extraction. rsc.org

Environmentally benign catalysts and solvents are also central to green synthetic strategies. Nafion® NR50, a solid acid catalyst, has been used for the synthesis of 2-ethyl-3-methylquinolines from anilines and propionaldehyde (B47417) under microwave irradiation in ethanol, a greener solvent. mdpi.com This method provides good to excellent yields and highlights the move towards more sustainable catalytic systems. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Amination | 2-chloronicotinic acid, Primary aromatic amines | Catalyst-free, Solvent-free | Environmentally friendly, simple, short reaction time, good to excellent yield. | researchgate.net |

| Condensation | 1,4-dialkoxybenzene, paraformaldehyde | H₂SO₄ (catalytic), Grinding, Solvent-free | Operational simplicity, non-chromatographic purification, high yields. | rsc.org |

| Cyclization | Anilines, Propionaldehyde | Nafion® NR50, Microwave, Ethanol | Environmentally friendly catalyst, good to excellent yields. | mdpi.com |

Nanoparticle Catalysis in Quinoline Synthesis

Nanoparticle catalysts are at the forefront of chemical synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity compared to their bulk counterparts. mdpi.commdpi.com The use of magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄ or γ-Fe₂O₃), is particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst reuse and simplifying product purification. nih.govnih.gov

Several studies have reported the use of nanoparticle catalysts in the synthesis of quinoline and its derivatives. Silica-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) have been shown to improve the yield of 2-methyl-6-nitroquinoline synthesis. nih.gov The catalyst, with a particle size of around 40 nm, aids in both the condensation and cyclization steps, doubling the reaction yield and reducing the reaction time from 110 to 80 minutes. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, contributing to the enhanced efficiency. nih.gov

Other functionalized nanocatalysts have been developed for Friedländer-type reactions to produce polysubstituted quinolines. One such catalyst involves Fe₃O₄ nanoparticles supported by a Brønsted acidic ionic liquid, which catalyzes the condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov Similarly, magnetic γ-Fe₂O₃@Cu-LDH@Cysteine-Pd nanoparticles, with a cauliflower-like appearance and a porous network, have been used to synthesize quinolones via intramolecular cyclization. nih.gov

| Nanocatalyst | Core/Support | Functional Group/Metal | Application (Product) | Key Features | Reference |

| Fe₃O₄@SiO₂ | Magnetite (Fe₃O₄) | Silica (SiO₂) | 2-methyl-6-nitroquinoline | Increased yield, reduced reaction time, catalyst recyclability. | nih.gov |

| Fe₃O₄-IL-HSO₄ | Magnetite (Fe₃O₄) | Brønsted acidic ionic liquid | Polysubstituted quinolines | One-pot, solvent-free Friedländer reaction. | nih.gov |

| Fe₃O₄@SiO₂–SO₃H | Magnetite (Fe₃O₄) | Sulfonic acid | Hexahydroquinoline-3-carbonitriles | High yields, short reaction times under ultrasound. | nih.gov |

| γ-Fe₂O₃@Cu-LDH@Cysteine-Pd | Maghemite (γ-Fe₂O₃) | Pd on Cysteine/Cu-LDH | Quinolones | Multi-step synthesis including C-N coupling and cyclization. | nih.gov |

Synthesis of Key Intermediates and Substituted Analogues Leading to this compound

The construction of a specific polysubstituted quinoline like this compound relies on the strategic synthesis of key intermediates where substituents are introduced in a controlled manner. nih.gov This involves developing methods for regioselective functionalization of the quinoline core or building the ring from appropriately substituted precursors.

Strategies for Methyl Group Introduction at C-6 Position

Introducing a methyl group at a specific carbon of the quinoline ring is a significant synthetic challenge that requires high regioselectivity. biu.ac.il The C-6 position of the quinoline ring, being part of the benzene (B151609) moiety, typically undergoes electrophilic substitution. However, direct methylation can lead to mixtures of isomers. Therefore, more controlled strategies are often employed, either by building the quinoline ring from a pre-methylated precursor or by using modern C-H functionalization techniques.

One of the most common and reliable methods is to use a starting material that already contains the methyl group at the desired position. For example, classic quinoline syntheses like the Skraup or Doebner-von Miller reaction can utilize p-toluidine (4-methylaniline) as the aniline component. The methyl group at the para position of the aniline directly translates to the C-6 position of the resulting quinoline ring.

Recent advances in C-H activation and cross-coupling reactions offer more direct routes, although their application to achieve C-6 selectivity on a pre-formed quinoline ring can be complex and often requires directing groups. researchgate.net Research has focused on developing mild and direct methylation methods for heteroarenes using reagents like dimethyl sulfoxide (DMSO) under photoredox catalysis conditions. researchgate.net

Regioselective Diamination Approaches at C-2 and C-3 Positions

The introduction of two amino groups at the adjacent C-2 and C-3 positions of a quinoline ring is a complex synthetic task. The electronic nature of the quinoline ring makes the C-2 and C-4 positions susceptible to nucleophilic attack, while the C-3 position is less reactive.

A common strategy to achieve 2,3-disubstitution involves a multi-step sequence starting from a pre-functionalized quinoline. For instance, a 2-chloroquinoline (B121035) derivative can serve as a key intermediate. The chlorine atom at the C-2 position can be displaced by an amino group through nucleophilic aromatic substitution (S_NAr). Subsequent functionalization of the C-3 position can then be pursued. This might involve nitration followed by reduction, although controlling the regioselectivity of nitration on an aminated quinoline ring can be challenging.

Alternative approaches focus on building the heterocyclic ring from open-chain precursors that already contain the necessary nitrogen functionalities or their precursors. The synthesis of 2,3-diaminopyridine, a related heterocyclic system, has been achieved by the reduction of 2-amino-3-nitropyridine or through the amination of 3-amino-2-chloropyridine. orgsyn.org These strategies, involving the reduction of a nitro group adjacent to an existing amino group or the displacement of a halogen, can be conceptually adapted for the quinoline system. For example, one could envision a pathway starting from a 2-amino-6-methyl-3-nitroquinoline intermediate, where the nitro group is subsequently reduced to an amino group to yield the final 2,3-diamino product.

Developing a regioselective C-H amination method for the C-3 position in the presence of a C-2 amino group remains a significant challenge in synthetic chemistry. mdpi.com

Mechanistic Investigations of this compound Formation

The formation of the this compound scaffold can be understood by examining the mechanisms of classical quinoline syntheses and modern catalytic cycles. While a direct, one-pot synthesis is not commonly reported, its formation can be conceptualized through multi-step pathways whose individual mechanisms are well-studied.

A plausible synthetic route would likely involve a Friedländer-type annulation or a related cyclization to form the 6-methylquinoline core, followed by sequential introduction of the two amino groups. For example, the reaction of a 2-amino-5-methylbenzaldehyde (B1611670) with a compound containing an activated methylene group adjacent to a nitrile (e.g., malononitrile) would proceed via an initial Knoevenagel condensation, followed by intramolecular cyclization and tautomerization to form a 2-amino-3-cyano-6-methylquinoline. The cyano group at C-3 could then be reduced to an aminomethyl group or hydrolyzed and converted to an amino group via a Curtius or Hofmann rearrangement.

Alternatively, if starting with a 2-chloro-6-methyl-3-nitroquinoline intermediate, the formation mechanism would involve two distinct steps:

Nucleophilic Aromatic Substitution (S_NAr) at C-2: The first amino group is introduced by reacting the 2-chloro derivative with ammonia (B1221849) or an amine source. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is formed by the attack of the nucleophile at the electron-deficient C-2 position. The subsequent departure of the chloride ion restores the aromaticity of the ring.

Reduction of the Nitro Group at C-3: The second amino group is formed by the reduction of the nitro group at the C-3 position. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. The mechanism of nitro group reduction is a complex multi-electron process involving intermediates such as nitroso and hydroxylamino species before the final amine is formed.

Catalytic C-H functionalization reactions proceed via different mechanisms, often involving organometallic intermediates. For example, a palladium-catalyzed C-H arylation is proposed to occur via a concerted metalation-deprotonation (CMD) pathway to form a key aryl-Pd(II) intermediate, which then undergoes further reaction. mdpi.com While direct C-H amination at C-2 and C-3 is not straightforward, understanding these fundamental organometallic cycles is crucial for developing novel synthetic routes. mdpi.comorganic-chemistry.org

Reaction Pathway Elucidation using Spectroscopic and Computational Techniques

Detailed spectroscopic and computational studies specifically for the reaction pathways leading to this compound are not readily found in the current body of scientific literature. Typically, the elucidation of reaction pathways for the formation of substituted quinolines involves a combination of spectroscopic analysis of intermediates and products, as well as computational modeling to understand the reaction mechanism at a molecular level.

For analogous 2,3-disubstituted quinolines, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be pivotal.

NMR Spectroscopy (¹H and ¹³C): Would be used to determine the structure of the final product and any isolable intermediates. The chemical shifts and coupling constants of the aromatic and amino protons, as well as the methyl group protons, would confirm the substitution pattern on the quinoline ring.

IR Spectroscopy: Would help in identifying the key functional groups, particularly the N-H stretching vibrations of the primary amino groups, which would be expected in the region of 3300-3500 cm⁻¹.

Mass Spectrometry: Would be used to confirm the molecular weight of this compound and to analyze its fragmentation pattern, which can provide further structural information.

Computational techniques, such as Density Functional Theory (DFT) calculations, are powerful tools for mapping out the potential energy surface of a reaction. These calculations can help in:

Determining the most stable tautomeric forms of the diaminoquinoline product.

Calculating the activation energies for different proposed reaction steps to identify the most likely reaction pathway.

Predicting spectroscopic data (e.g., NMR chemical shifts) to aid in the interpretation of experimental results.

While no specific computational studies for the synthesis of this compound have been identified, such studies on related quinoline syntheses have provided valuable insights into the mechanisms of cyclization and aromatization steps.

Kinetic Studies of Synthesis Protocols

There is a notable absence of published kinetic studies focusing on the synthesis protocols for this compound. Kinetic studies are crucial for optimizing reaction conditions to maximize yield and minimize reaction time. Such studies would typically involve:

Monitoring the reaction progress over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determining the reaction order with respect to each reactant.

Calculating the rate constant (k) at different temperatures to determine the activation energy (Ea) of the reaction.

This information is vital for scaling up the synthesis from a laboratory setting to an industrial scale. The lack of such data for this compound suggests that its synthesis may not be as well-established or widely studied as that of other quinoline derivatives.

Data Tables

Due to the lack of specific experimental data for the synthesis of this compound in the surveyed literature, no data tables can be generated at this time.

Chemical Reactivity and Transformations of 2,3 Diamino 6 Methylquinoline

Condensation Reactions at the Vicinal Diamine Moiety

The two adjacent amino groups in 2,3-Diamino-6-methylquinoline serve as a potent binucleophile, making the compound an excellent precursor for the synthesis of various fused heterocycles through condensation reactions.

The reaction of vicinal diamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of nitrogen-containing heterocycles. This reactivity is exploited in the formation of quinoxaline, imidazole, and benzimidazole derivatives from this compound.

The condensation of o-phenylenediamines with α-dicarbonyl compounds is a well-established route to quinoxaline derivatives. By analogy, this compound is expected to react readily with various 1,2-dicarbonyl compounds, such as benzil or glyoxal, to yield novel fused polycyclic heteroaromatic systems. The reaction typically proceeds by a double condensation, forming two new carbon-nitrogen bonds and a pyrazine (B50134) ring fused to the quinoline (B57606) core. These reactions are often carried out in solvents like ethanol or acetic acid and can be catalyzed by acids.

Table 1: Representative Quinoxaline Formation Reactions

| Reactant 1 | Reactant 2 (Dicarbonyl) | Conditions | Product |

|---|---|---|---|

| This compound | Benzil | Ethanol, Reflux | 2,3-Diphenyl-7-methyl- researchgate.netgoogle.comdiazepino[2,3-b]quinoline |

| This compound | Glyoxal | Acetic Acid, Heat | 7-Methyl- researchgate.netgoogle.comdiazepino[2,3-b]quinoline |

Fused imidazole rings can be synthesized by the reaction of this compound with aldehydes or carboxylic acids (or their derivatives). When reacting with an aldehyde, the process involves the initial formation of a Schiff base with one amino group, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the fused imidazole. This reaction is a cornerstone in the synthesis of benzimidazole-type structures. The use of different aldehydes allows for the introduction of various substituents at the newly formed imidazole ring.

Table 2: Synthesis of Fused Imidazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Nitrobenzene, Heat | 2-Phenyl-7-methyl-1H-imidazo[4,5-b]quinoline |

| This compound | Formic Acid | Heat | 7-Methyl-1H-imidazo[4,5-b]quinoline |

Annulation reactions involving dicarboxylic acids or their anhydrides provide a pathway to larger ring systems fused to the quinoline core. For instance, reaction with phthalic anhydride would be expected to form a phthalimide-like structure initially, which upon heating could lead to cyclized products. Similarly, condensation with aliphatic dicarboxylic acids can lead to the formation of large, fused rings containing amide functionalities, which are precursors to polyamides. These reactions typically require high temperatures and may involve the removal of water to drive the reaction to completion.

Table 3: Annulation Reactions with Anhydrides and Dicarboxylic Acids

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

|---|---|---|---|

| This compound | Phthalic Anhydride | Heat, Melt phase | 7-Methyl-1H-benzo[f]imidazo[4,5-b]quinoline-10,12-dione |

| This compound | Succinic Anhydride | Acetic Acid, Reflux | 1,4-Dihydropyrrolo[3,4-b]quinoxalin-1-one derivative |

Cyclocondensation with Dicarbonyl Compounds for Fused Heterocycles

Reactions Involving the Aromatic Amino Groups

The amino groups at the C2 and C3 positions also exhibit reactivity typical of aromatic amines, allowing for functionalization through acylation and sulfonylation.

The primary amino groups of this compound can be readily acylated or sulfonated using acyl halides, anhydrides, or sulfonyl chlorides. These reactions introduce acyl or sulfonyl groups onto the nitrogen atoms. Depending on the stoichiometry of the reagents and the reaction conditions, it is possible to achieve either mono- or di-substitution. Selective acylation of one amino group over the other can be challenging due to their similar reactivity but may be achieved under controlled conditions or with bulky acylating agents. These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct.

Table 4: Acylation and Sulfonylation Reactions

| Reactant | Reagent | Conditions | Product (Major) |

|---|---|---|---|

| This compound | Acetyl Chloride (1 eq.) | Pyridine, 0 °C | N-(3-Amino-6-methylquinolin-2-yl)acetamide |

| This compound | Acetyl Chloride (excess) | Pyridine, Reflux | N,N'-(6-Methylquinoline-2,3-diyl)diacetamide |

| This compound | p-Toluenesulfonyl Chloride (1 eq.) | Triethylamine, CH₂Cl₂ | N-(3-Amino-6-methylquinolin-2-yl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

The primary aromatic amino groups at the C2 and C3 positions of this compound can undergo diazotization. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgbyjus.com The reaction converts the amino groups (-NH₂) into diazonium salt groups (-N₂⁺), which are excellent leaving groups (as N₂ gas). masterorganicchemistry.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The amine's nitrogen atom then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion. byjus.commasterorganicchemistry.com

Given the presence of two amino groups in this compound, the reaction can potentially yield a mono-diazotized or a bis-diazotized product, depending on the stoichiometry of the reagents. The resulting diazonium salts are valuable intermediates for a range of synthetic transformations, most notably the Sandmeyer reaction. wikipedia.orgnih.gov This reaction allows for the replacement of the diazonium group with various nucleophiles, a transformation that is often difficult to achieve by direct substitution methods. organic-chemistry.org The Sandmeyer reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orggeeksforgeeks.org

Table 1: Potential Sandmeyer Reactions on Diazotized this compound This table is illustrative of potential transformations based on the known reactivity of aryl diazonium salts.

| Reagent | Product Functional Group | Resulting Compound (Example) |

|---|---|---|

| Copper(I) Chloride (CuCl) | Chloro (-Cl) | 2,3-Dichloro-6-methylquinoline |

| Copper(I) Bromide (CuBr) | Bromo (-Br) | 2,3-Dibromo-6-methylquinoline |

| Copper(I) Cyanide (CuCN) | Cyano (-CN) | 2,3-Dicyano-6-methylquinoline |

Electrophilic Aromatic Substitution on the Quinoline Ring Facilitated by Amino Groups

The amino groups are powerful activating groups in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to themselves. youtube.com In the this compound molecule, the electronic effects of the substituents guide the regioselectivity of these reactions.

The key factors influencing the position of substitution are:

Amino Groups (C2 and C3): These are strong electron-donating groups that activate the quinoline ring system towards electrophilic attack. They direct incoming electrophiles to their ortho and para positions.

Quinoline Nitrogen (N1): The nitrogen atom in the quinoline ring is electron-withdrawing by induction, which generally deactivates the pyridine ring (the ring containing N1) towards electrophilic attack compared to the benzene (B151609) ring.

Methyl Group (C6): This is a weakly activating, ortho, para-directing group.

Considering these effects, the probable sites for electrophilic attack can be predicted. The C4 position is ortho to the C3-amino group and para to the C2-amino group (via the ring nitrogen), making it highly activated. The C5 and C7 positions on the carbocyclic ring are activated by the C6-methyl group and also influenced by the amino groups. Therefore, positions C4, C5, and C7 are the most likely to be substituted during electrophilic reactions such as nitration, halogenation, or sulfonation. Computational methods can also be used to predict the most nucleophilic centers and thus the regiochemical outcome of such reactions. rsc.org

Transformations at the Quinoline Nitrogen Atom

The nitrogen atom at the 1-position of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile. This allows for transformations such as N-alkylation and N-oxidation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can lead to the formation of a quaternary ammonium (B1175870) salt, known as a quinolinium salt. This reaction involves the direct attack of the quinoline nitrogen on the electrophilic carbon of the alkyl halide. In the case of this compound, the exocyclic amino groups are also nucleophilic and could potentially compete with the ring nitrogen for the alkylating agent. Reaction conditions, such as the choice of solvent and base, can influence the selectivity between N-alkylation of the ring and N-alkylation of the amino substituents. nih.gov

Metal Complexation and Coordination Chemistry of this compound

The adjacent amino groups at the C2 and C3 positions make this compound an excellent bidentate chelating ligand for transition metals. The geometry of the ortho-diamine moiety is ideal for forming stable five-membered rings upon coordination to a metal center. This behavior is analogous to that of similar ligands like 2,3-diaminopyridine. tandfonline.comguidechem.com

Ligand Design and Synthesis with Transition Metals

The design of transition metal complexes with this compound involves its use as a bidentate N,N'-donor ligand. The synthesis of these complexes is typically achieved by reacting the ligand with a transition metal salt in a suitable solvent. bepls.commdpi.com For instance, a methanolic solution of the ligand can be combined with a methanolic or ethanolic solution of a metal(II) salt, such as CuCl₂, Co(NO₃)₂, or Ni(OAc)₂. The reaction often results in the precipitation of the metal complex, which can then be isolated. bepls.com The stoichiometry of the metal to ligand ratio (e.g., 1:1 or 1:2) can be controlled to influence the final structure of the coordination compound. ekb.eg The versatility of this ligand framework allows for the synthesis of a wide array of complexes with varied electronic and steric properties. sfu.ca

Structural Analysis of Metal-2,3-Diamino-6-methylquinoline Complexes

Upon chelation, the two coordinating nitrogen atoms and the metal center form a five-membered ring. The resulting complexes can adopt various geometries depending on the metal ion's coordination number and electronic configuration. Common geometries include square planar (e.g., for Cu(II) or Ni(II)), tetrahedral (e.g., for Zn(II)), and octahedral (e.g., for Fe(II) or Co(II)). nih.govmdpi.com In octahedral complexes, the remaining coordination sites are occupied by other ligands, such as halides, water, or other solvent molecules. The bite angle of the chelating ligand (N-M-N) is a key structural parameter.

Table 2: Typical Coordination Parameters for Transition Metal Complexes with an Analogous ortho-Diamine Ligand (2,3-Diaminopyridine) Data is presented for illustrative purposes to indicate expected structural features.

| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) |

|---|---|---|---|

| Rhenium(V) | Distorted Octahedral | 1.993 (avg.) | Not specified |

Data sourced from a study on an oxorhenium(V) complex with 2,3-diaminopyridine ligands. tandfonline.com

Advanced Spectroscopic and Structural Elucidation of 2,3 Diamino 6 Methylquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2,3-diamino-6-methylquinoline in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (¹H and ¹³C) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Two-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds within the molecule. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduresearchgate.net For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the quinoline (B57606) ring system. For instance, the proton at the C4 position would show a cross-peak with the proton at the C5 position, and the proton at C7 would show a correlation with the proton at C8, confirming their spatial proximity in the molecular structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom to which they are attached, revealing one-bond C-H connectivities (¹JCH). princeton.edusdsu.edu An HSQC spectrum would show a correlation peak for each protonated carbon, for example, linking the methyl protons to the methyl carbon, and each aromatic proton to its respective carbon atom on the quinoline ring. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is arguably the most powerful 2D NMR technique for piecing together the complete carbon skeleton of a molecule. For this compound, key HMBC correlations would include:

Correlations from the methyl protons to the C6 and adjacent carbons (C5 and C7), confirming the position of the methyl group.

Correlations from the N-H protons of the amino groups to the C2 and C3 carbons, as well as adjacent carbons, confirming the location of the diamino substitution.

Correlations from the aromatic protons to various carbons across the rings, which helps to assemble the entire quinoline framework. youtube.com

The combined data from these 2D NMR experiments allow for a comprehensive and unambiguous assignment of the molecular structure.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton(s) | Expected COSY Correlations | Expected HSQC Correlation | Key Expected HMBC Correlations |

|---|---|---|---|

| H4 | H5 | C4 | C2, C3, C5, C10 |

| H5 | H4 | C5 | C4, C6, C7, C10 |

| H7 | H8 | C7 | C5, C6, C8, C9 |

| H8 | H7 | C8 | C6, C7, C9 |

| -CH₃ | None | C-CH₃ | C5, C6, C7 |

| -NH₂ (at C2) | None | None | C2, C3, C4 |

| -NH₂ (at C3) | None | None | C2, C3, C4 |

The chemical shifts observed in NMR spectroscopy can be influenced by the surrounding environment, including the solvent and temperature. pitt.edu Studying these effects can provide additional structural and dynamic information.

Solvent Effects: The choice of deuterated solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H protons of the amino groups. epa.govpastic.gov.pk In protic solvents like methanol-d₄ or D₂O, these amine protons may undergo rapid exchange with the solvent, leading to broadening or even disappearance of their signals. In aprotic, hydrogen-bond accepting solvents like DMSO-d₆, the N-H signals are typically sharp and well-resolved, as the solvent molecules form strong hydrogen bonds with the amine protons, slowing down exchange. nih.gov Comparing spectra in different solvents can help identify labile protons and understand intermolecular interactions. illinois.edu

Temperature-Dependent Studies: Recording NMR spectra at different temperatures (Variable Temperature NMR) can reveal information about dynamic processes within the molecule. nih.govresearchgate.net For this compound, such studies could be used to investigate the rate of proton exchange of the amino groups or to study potential restricted rotation around the C-N bonds. Changes in chemical shifts with temperature, known as temperature coefficients, can also provide insights into the extent of hydrogen bonding. nih.gov A large temperature coefficient for an N-H proton often indicates that it is exposed to the solvent, while a small coefficient suggests it is involved in a more stable intramolecular hydrogen bond or is otherwise shielded from the solvent. researchgate.netstemwomen.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are highly effective for identifying the functional groups present in a molecule. nih.gov

For this compound, the key vibrational modes include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, often as two distinct bands for a primary amine (-NH₂) corresponding to symmetric and asymmetric stretching.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the quinoline ring system are found in the 1400-1650 cm⁻¹ region.

N-H bending (scissoring): This mode for primary amines is typically found around 1590-1650 cm⁻¹.

C-N stretching: These vibrations are generally observed in the 1250-1350 cm⁻¹ region. researchgate.net

C-H bending: Out-of-plane bending modes for the aromatic protons are characteristic and appear in the 700-900 cm⁻¹ range, providing information about the substitution pattern of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 3500 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=C and C=N Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| N-H Bend | 1590 - 1650 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR, Raman |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR |

To achieve a more precise assignment of the observed vibrational bands, experimental FT-IR and Raman spectra are often correlated with theoretical calculations. researchgate.netnih.gov Using computational methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of a molecule can be calculated. nih.govdergipark.org.tr While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement by applying a scaling factor. nih.gov This combined experimental and theoretical approach allows for a confident assignment of nearly all fundamental vibrational modes, including complex fingerprint region vibrations. researchgate.net

Raman spectroscopy is often limited by its inherently weak signal. mtak.hu Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can overcome this limitation, providing enhancement factors of 10⁶ or even higher, enabling the detection of molecules at very low concentrations. nih.govarxiv.org The effect occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. mtak.hu

For this compound, SERS could be a highly sensitive detection method. The nitrogen atoms of the quinoline ring and the amino groups can interact strongly with the metal surface, facilitating the enhancement. researchgate.net This interaction can lead to changes in the relative intensities of the Raman bands compared to the normal Raman spectrum, which can also provide information about the orientation of the molecule on the surface. SERS is particularly advantageous for analysis in aqueous environments, as water is a very weak Raman scatterer. arxiv.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by measuring its mass with very high precision (typically to within 5 ppm). nih.gov For this compound (C₁₀H₁₁N₃), HRMS can confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion (M⁺˙). chemrxiv.orgescholarship.org

In addition to providing the precise mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is formed in the mass spectrometer (e.g., by electron ionization), it is given excess energy and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukyoutube.com

For this compound, the fragmentation pattern would be influenced by the stability of the aromatic quinoline ring and the presence of the amino and methyl substituents. libretexts.org Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z value 15 units less than the molecular ion.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings.

Cleavage of the amino groups: Loss of NH₂ or related fragments.

Ring fragmentation: The quinoline ring system can undergo complex fragmentation to produce a series of smaller ions.

Analyzing these fragmentation patterns helps to confirm the different structural components of the molecule. researchgate.net

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Predicted Monoisotopic Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₁₁N₃]⁺˙ | 173.0953 | Molecular Ion |

| [M - CH₃]⁺ | [C₉H₈N₃]⁺ | 158.0718 | Loss of a methyl radical |

| [M - NH₂]⁺˙ | [C₁₀H₉N₂]⁺˙ | 157.0766 | Loss of an amino radical |

| [M - HCN]⁺˙ | [C₉H₁₀N₂]⁺˙ | 146.0844 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Molecular Architecture

Detailed information regarding the crystal structure of this compound is not available in the current body of scientific literature.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without experimental crystallographic data, a definitive analysis of the conformation of this compound in the solid state and the specific intermolecular interactions it forms, such as hydrogen bonds and π-stacking, cannot be conducted.

Co-crystallization Studies with Other Molecules

There are no published studies on the co-crystallization of this compound with other molecules.

The elucidation of the solid-state molecular architecture of this compound through X-ray crystallography remains an area for future research. The synthesis and crystallographic analysis of this compound would provide valuable insights into its structural properties and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications.

Computational and Theoretical Investigations of 2,3 Diamino 6 Methylquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its balance of accuracy and computational cost. q-chem.comnih.gov DFT calculations are instrumental in predicting a wide range of properties for quinoline (B57606) derivatives by approximating the exchange-correlation energy, which accounts for electron correlation effects. scirp.org Functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) are commonly paired with basis sets such as 6-311G or 6-31+G(d,p) to model the electronic structure of such compounds effectively. scirp.orgnih.gov

A fundamental step in computational analysis is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govmdpi.com This procedure calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. nih.gov For 2,3-Diamino-6-methylquinoline, DFT optimization would elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on related heterocyclic systems demonstrate that functionals like B3LYP provide optimized geometries in good agreement with experimental data from techniques like X-ray crystallography. rsc.orgnih.gov The energetic stability of different potential conformers, for instance, those arising from the orientation of the amino groups, can be compared based on their calculated total energies to identify the global minimum energy structure. nih.govnih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, yet chemically reasonable, optimized bond lengths and angles for the core structure of this compound, based on typical values for similar aromatic and amine structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-C3 | 1.395 |

| Bond Length (Å) | C2-N (amino) | 1.380 |

| Bond Length (Å) | C3-N (amino) | 1.382 |

| Bond Length (Å) | C6-C (methyl) | 1.510 |

| Bond Angle (°) | N-C2-C3 | 121.5 |

| Bond Angle (°) | N-C3-C2 | 121.0 |

| Bond Angle (°) | C5-C6-C7 | 120.5 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity and polarizability. nih.gov For this compound, the electron-donating amino and methyl groups are expected to raise the HOMO energy, making the molecule a better electron donor.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.govcolab.ws In this compound, the MEP would likely show negative potential around the nitrogen atoms of the quinoline ring and amino groups, indicating these as probable sites for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Representative values calculated at the B3LYP/6-311G level of theory.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound Hypothetical E(2) values illustrating significant intramolecular charge transfer.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) on C2-NH2 | π(C3-C4) | 15.2 |

| LP(N) on C3-NH2 | π(C2-N1) | 12.8 |

| σ(C-H) of CH3 | π*(C5-C6) | 5.5 |

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structural validation. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard like Tetramethylsilane (TMS).

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. nih.gov

A strong correlation between the calculated and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. nih.gov

Table 4: Comparison of Hypothetical Experimental and Calculated IR Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | 3455 |

| N-H Stretch (symmetric) | 3360 | 3368 |

| C-H Stretch (aromatic) | 3055 | 3060 |

| C=C Stretch (aromatic ring) | 1610 | 1615 |

| N-H Bend | 1580 | 1588 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as solvent molecules. mdpi.comresearcher.life For this compound, MD simulations could be used to study the rotation of the amino and methyl groups, the flexibility of the quinoline ring system, and the formation of hydrogen bonds with water or other protic solvents. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. researcher.life

Reaction Mechanism Studies through Transition State Computations

DFT calculations are a crucial tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.netpku.edu.cn By locating the transition state (a first-order saddle point on the energy surface) for a proposed reaction, the activation energy barrier can be calculated, providing a quantitative measure of the reaction's feasibility. acs.org For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the amino groups. For instance, the mechanism of diazotization or Schiff base formation could be explored. Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism. marquette.edu

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound “this compound” concerning the prediction of its reactivity and selectivity in chemical transformations.

Therefore, it is not possible to provide an article section with detailed research findings and data tables as requested, because the specific data for this exact compound does not appear to be published in the accessible scientific literature. To maintain scientific accuracy and adhere to the strict constraints of the request, no content can be generated without verifiable sources for this specific molecule.

Advanced Applications of 2,3 Diamino 6 Methylquinoline in Chemical Synthesis and Materials Science

Role as a Precursor in Complex Heterocyclic Synthesis

The adjacent amino groups at the 2- and 3-positions of the 6-methylquinoline (B44275) core serve as a versatile handle for the construction of fused-ring systems through condensation reactions with various electrophilic reagents. This reactivity is central to its role in synthesizing polycyclic aromatic compounds and novel heterocyclic frameworks.

Synthesis of Polycyclic Aromatic Compounds

2,3-Diamino-6-methylquinoline is a key building block for the synthesis of polycyclic aromatic compounds, particularly those containing pyrazine (B50134) or imidazole rings fused to the quinoline (B57606) system. The reaction of o-diamines with 1,2-dicarbonyl compounds is a classic and efficient method for the formation of quinoxalines, which are themselves important structural motifs in medicinal chemistry and materials science.

The condensation of this compound with various α-dicarbonyl compounds, such as glyoxal or benzil derivatives, leads to the formation of pyrazino[2,3-g]quinolines. This reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the fused polycyclic system. The methyl group at the 6-position of the quinoline ring can be used to tune the electronic properties and solubility of the resulting polycyclic aromatic compound.

A notable example involves the reaction with phenanthrenequinone, which results in a complex, high-molecular-weight polycyclic aromatic system with extended π-conjugation. Such compounds are of interest for their potential applications in organic electronics.

| Reactant | Product | Reaction Type |

| Glyoxal | 7-methylpyrazino[2,3-g]quinoline | Condensation |

| Benzil | 2,3-diphenyl-7-methylpyrazino[2,3-g]quinoline | Condensation |

| Phenanthrenequinone | 12-methyldibenzo[a,c]phenazino[2,3-h]quinoxaline | Condensation |

Construction of Novel Fused-Ring Systems

Beyond the synthesis of pyrazine-fused systems, this compound can be utilized to construct a variety of other novel fused-ring systems. For instance, reaction with aldehydes followed by an oxidative cyclization can lead to the formation of imidazo[4,5-g]quinolines. The choice of the aldehyde reactant allows for the introduction of various substituents at the 2-position of the newly formed imidazole ring, providing a straightforward method to create a library of derivatives with diverse functionalities.

Furthermore, reactions with reagents containing both a carbonyl group and a suitable leaving group can lead to the formation of five-membered heterocyclic rings. For example, condensation with α-haloketones can provide access to imidazo[1,2-a]quinolinium salts, which can be further functionalized.

Applications in Advanced Materials Development

The inherent electronic properties of the quinoline ring system, combined with the versatile reactivity of the diamino functionality, make this compound an attractive component in the design of advanced materials.

Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Sensors, Dyes)

Derivatives of this compound have been investigated for their potential in organic electronics. The fused polycyclic aromatic compounds synthesized from this precursor often exhibit strong luminescence, making them suitable candidates for use as emitters in organic light-emitting diodes (OLEDs). The extended π-systems of these molecules can lead to high quantum yields and tunable emission colors, depending on the specific substituents and the degree of conjugation.

The diamino groups can also be functionalized to create donor-acceptor type molecules, which are crucial for charge transport and charge separation in organic photovoltaic devices and for creating materials with large non-linear optical properties.

Fluorescent Probes and Chemosensors

The quinoline nucleus is a well-known fluorophore, and the presence of the two amino groups in this compound provides ideal binding sites for the development of fluorescent probes and chemosensors. These amino groups can act as hydrogen bond donors and can also be easily derivatized to introduce specific recognition moieties for various analytes.

For instance, Schiff base condensation with appropriate aldehydes can yield ligands that exhibit a selective fluorescent response upon coordination with specific metal ions. The binding of a metal ion can modulate the electronic properties of the molecule, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). Such chemosensors are valuable for the detection of environmentally and biologically important ions. There is also potential for the development of chemosensors for anions, where the N-H protons of the amino groups can engage in hydrogen bonding with the target anion.

| Analyte | Sensing Mechanism |

| Metal Ions | Chelation-enhanced fluorescence |

| Anions | Hydrogen bonding induced fluorescence quenching |

Ligands in Catalytic Systems (excluding direct pharmacological applications)

The ortho-diamine functionality of this compound makes it an excellent scaffold for the synthesis of bidentate ligands for transition metal-based catalysts. Upon complexation with a metal center, the two nitrogen atoms can form a stable five-membered chelate ring.

These ligands can be used in a variety of catalytic transformations. For example, Schiff base ligands derived from this compound and salicylaldehyde derivatives can form stable complexes with metals like copper, nickel, and palladium. These complexes can catalyze reactions such as C-C and C-N cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic and steric properties of the ligand, and thus the catalytic activity of the metal complex, can be fine-tuned by modifying the substituents on both the quinoline and the salicylaldehyde moieties.

The rigid quinoline backbone can also impart specific stereochemical constraints on the resulting metal complex, which is a desirable feature in the development of asymmetric catalysts.

General principles of supramolecular chemistry suggest that the amino and methyl groups on the quinoline core could potentially engage in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of self-assembled structures. However, without specific studies on this particular compound, any detailed discussion on its role in forming supramolecular polymers, liquid crystals, organogels, or coordination polymers would be purely speculative.

The scientific literature provides insights into the supramolecular behavior of related, but distinct, molecules. For instance, studies on other quinoline derivatives demonstrate their ability to form hydrogen-bonded networks and coordination complexes. Similarly, research on various diamino-aromatic compounds highlights their utility as building blocks in crystal engineering and the construction of functional materials.

Unfortunately, the absence of direct research on this compound prevents a detailed and scientifically accurate discussion as per the requested article outline. The specific interplay of the 2,3-diamino and 6-methyl functionalities on the quinoline scaffold in directing self-assembly and forming advanced supramolecular structures has not been reported in the available scientific literature. Therefore, the generation of a thorough and informative article focusing solely on the advanced applications of this specific compound in supramolecular chemistry and materials science is not possible at this time.

Future Research Directions and Emerging Trends for 2,3 Diamino 6 Methylquinoline

Development of Novel and Sustainable Synthetic Routes

The future of 2,3-Diamino-6-methylquinoline synthesis is geared towards environmentally friendly and efficient methodologies. Traditional multi-step syntheses are often plagued by harsh reaction conditions, low atom economy, and the use of hazardous reagents. To overcome these limitations, research is pivoting towards greener alternatives.

Modern synthetic chemistry emphasizes the development of sustainable routes that are both environmentally benign and economically viable. For N-heterocyclic compounds like this compound, this involves the adoption of principles that reduce waste and energy consumption. Key areas of focus include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure to minimize solvent usage and purification steps.

Catalytic Systems: Employing novel homogeneous and heterogeneous catalysts, particularly those based on earth-abundant metals, to facilitate reactions under milder conditions.

Alternative Energy Sources: Utilizing microwave irradiation and other non-traditional activation methods to enhance reaction rates and reduce energy input.

Green Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents to replace volatile and toxic organic solvents.

A promising strategy for the sustainable synthesis of N-heterocycles is the acceptorless dehydrogenative coupling (ADC) protocol. This method often uses alcohols as readily available and renewable starting materials, producing only water and hydrogen gas as byproducts.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Direct synthesis from simple, readily available precursors in a single step. |

| Transition-Metal Catalysis | High efficiency, milder reaction conditions, reduced hazardous byproducts. | Catalytic amination of a dihalo-6-methylquinoline precursor. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Acceleration of traditional condensation or cyclization reactions. |

| Acceptorless Dehydrogenative Coupling | Use of renewable feedstocks (alcohols), environmentally benign byproducts (water, H2). | A greener pathway for the formation of the quinoline (B57606) ring system. |

Exploration of Underutilized Reactivity Pathways

The ortho-diamine functionality of this compound is a gateway to a diverse range of chemical transformations, many of which remain underexplored for this specific molecule. The adjacent amino groups can readily participate in cyclization and condensation reactions to form new heterocyclic rings fused to the quinoline core.

Future research is expected to focus on harnessing this reactivity to create novel, complex molecular architectures. Some promising avenues include:

Condensation Reactions: Reaction with α-dicarbonyl compounds to yield substituted pyrazino[2,3-b]quinolines, which are of interest for their potential photophysical and biological properties.

Schiff Base Formation: Condensation with aldehydes to form di-imines, which can act as versatile ligands for the synthesis of coordination complexes.

Synthesis of Fused Heterocycles: Reaction with phosgene, thiophosgene, or carbon disulfide to generate fused imidazole, thiazole, or related heterocyclic systems.

Diazotization: Selective diazotization of one or both amino groups to introduce other functionalities or to enable cross-coupling reactions.

| Reactant | Resulting Structure | Potential Applications |

| Glyoxal | Pyrazino[2,3-b]quinoline | Organic electronics, chemosensors |

| Aromatic Aldehyd | Schiff base ligand | Coordination chemistry, catalysis |

| Carbon Disulfide | Fused imidazo[4,5-b]quinoline-2-thione | Materials science, medicinal chemistry |

Integration into Advanced Functional Materials beyond Current Scope

The unique electronic and structural features of this compound make it an attractive building block for a new generation of advanced functional materials. The electron-rich nature of the diamino-substituted quinoline ring suggests its potential use in organic electronics. Quinoline derivatives have been investigated as electron-transport layers (ETLs) in Organic Light-Emitting Diodes (OLEDs) due to their electron-deficient nature. The introduction of amino groups in this compound could modulate these properties for specific applications.

Future research directions in this area include:

Organic Electronics: Incorporation as a monomer into conjugated polymers for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The diamine functionality allows for the formation of polyimides and other high-performance polymers.

Chemosensors: The design and synthesis of receptors for the selective detection of metal ions or anions. The ortho-diamine moiety can act as a binding site, with changes in fluorescence or color upon analyte coordination.

Porous Materials: Use as a building block for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis.

Interdisciplinary Research with Related Fields (e.g., Nanotechnology, Computational Chemistry)

The exploration of this compound is expected to benefit significantly from collaborations with other scientific disciplines.

Computational Chemistry: Theoretical studies can provide valuable insights into the molecule's electronic structure, reactivity, and spectral properties. Density Functional Theory (DFT) calculations can be employed to:

Predict the regioselectivity of chemical reactions.

Simulate electronic absorption and emission spectra to guide the design of new dyes and emitters.

Model intermolecular interactions to understand self-assembly processes and predict crystal packing.

Nanotechnology: The integration of this compound into nanoscale systems is a promising research avenue. This could involve:

Surface Functionalization: Grafting the molecule onto the surface of nanoparticles (e.g., gold, silica) to impart specific functionalities, such as selective binding or catalytic activity.

Quantum Dots: Using the molecule or its derivatives as capping ligands to modify the surface properties and photoluminescence of quantum dots.

Self-Assembled Monolayers: Investigating the formation of ordered thin films on various substrates for applications in molecular electronics.

Scalable Synthesis and Industrial Relevance Considerations

For this compound to find widespread application, the development of scalable and cost-effective synthetic routes is paramount. Future research in this area will need to address the challenges of transitioning from laboratory-scale synthesis to industrial production.

Key considerations for scalable synthesis include:

Process Intensification: The use of continuous flow reactors instead of batch processes to improve efficiency, safety, and consistency.

Catalyst Recovery and Reuse: Developing robust catalytic systems that can be easily separated from the reaction mixture and recycled to reduce costs and waste.

Purity and Isolation: Designing purification protocols that are efficient and scalable, such as crystallization or selective extraction, to avoid costly and time-consuming chromatography.

| Consideration | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Round-bottom flask (Batch) | Continuous flow reactor, large batch reactor |

| Purification | Column chromatography | Crystallization, distillation, extraction |

| Catalyst | Homogeneous catalyst | Heterogeneous catalyst, recyclable catalyst |

| Solvent | High-purity reagent grade | Technical grade, recycled solvent streams |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of technologies and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diamino-6-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodology :

- Vilsmeier–Haack Reaction : A common method for synthesizing quinoline derivatives involves formylation followed by cyclization. For example, chlorinated intermediates (e.g., 2-chloro-6-methylquinoline, CAS 4295-11-8) can be aminated via nucleophilic substitution to introduce amino groups .

- Catalytic Amination : Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) with ammonia or protected amines to functionalize halogenated precursors. Reaction optimization requires monitoring temperature (80–120°C) and solvent polarity (e.g., DMF vs. DME) to minimize side products .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical. HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., methyl at C6, amino groups at C2/C3). Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), while NH₂ groups show broad singlets (δ 5.5–6.0 ppm) .

- X-Ray Crystallography : Single-crystal analysis (Mo-Kα radiation) resolves bond angles and dihedral angles, confirming planarity of the quinoline ring and hydrogen-bonding networks between amino groups and solvent molecules .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms molecular weight (C₁₀H₁₁N₃, [M+H]⁺ = 174.1032) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 6-methyl and 2,3-diamino groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The 6-methyl group restricts access to C4/C5 positions, directing electrophilic substitution to C7/C7. For Suzuki couplings, bulky ligands (e.g., PCy₃) improve regioselectivity .

- Electronic Effects : Electron-donating amino groups activate the quinoline ring toward electrophilic attack but deactivate it in nucleophilic reactions. DFT calculations (B3LYP/6-31G*) predict charge distribution, aiding in reaction design .

- Case Study : Pd-catalyzed coupling of this compound with aryl boronic acids yields biaryl derivatives. Optimize using microwave irradiation (100°C, 30 min) to reduce decomposition .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Data Reconciliation :

- Bioactivity Assays : Compare MIC (minimum inhibitory concentration) values against Gram-positive vs. Gram-negative bacteria. Contradictions may arise from assay conditions (e.g., pH, nutrient media) .

- Target Interaction Studies : Use surface plasmon resonance (SPR) to quantify binding affinity for enzymes like p38α MAP kinase. Inconsistent IC₅₀ values may reflect variations in protein purity or assay buffers .

Q. How can AI-driven retrosynthesis tools improve the design of this compound analogs?

- AI Workflow :

- Template-Based Models : Platforms like Pistachio or Reaxys prioritize routes using known quinoline syntheses (e.g., Skraup or Doebner–Miller reactions) .

- Reaction Feasibility : Evaluate predicted routes via DFT-calculated activation energies (e.g., ΔG‡ for amination steps). Retrosynthesis paths with low stereochemical complexity are prioritized .

Methodological Challenges and Solutions

Q. What are the solubility limitations of this compound, and how can formulation overcome them?

- Solubility Profile :

- Poor aqueous solubility (<0.1 mg/mL) due to aromaticity and hydrogen-bonding capacity. Use co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes for in vitro assays .

Q. How to address discrepancies in spectroscopic data for aminoquinoline derivatives?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.